molecular formula C24H22N2O4 B11566208 2-(4-methoxyphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

2-(4-methoxyphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B11566208
M. Wt: 402.4 g/mol
InChI Key: LBMDJKYLXCLYTM-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is an organic compound with a complex structure that includes a methoxyphenoxy group, a benzoxazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of a halogenated precursor with 4-methoxyphenol in the presence of a base.

    Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and possible biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole ring and acetamide group may play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)-N-[2-methyl-5-(1,3-benzoxazol-2-yl)phenyl]acetamide: Lacks the 6-methyl group on the benzoxazole ring.

    2-(4-methoxyphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide: Contains a benzothiazole ring instead of a benzoxazole ring.

Uniqueness

The presence of the 6-methyl group on the benzoxazole ring and the specific arrangement of functional groups in 2-(4-methoxyphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide gives it unique chemical and physical properties compared to similar compounds

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C24H22N2O4/c1-15-4-11-20-22(12-15)30-24(26-20)17-6-5-16(2)21(13-17)25-23(27)14-29-19-9-7-18(28-3)8-10-19/h4-13H,14H2,1-3H3,(H,25,27)

InChI Key

LBMDJKYLXCLYTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

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